2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide
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Overview
Description
2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide is a complex organic compound with a molecular formula of C28H39N3O2 and a molecular weight of 449.639 g/mol . This compound is characterized by its intricate structure, which includes a benzodiazole ring, a piperidine ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzodiazole and piperidine intermediates, followed by their coupling through a series of reactions to form the final compound. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the benzodiazole ring allows for oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents such as halogens or nitrating agents.
Hydrolysis: The ester and amide groups in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines
Scientific Research Applications
2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This binding can result in inhibition or activation of the target, leading to downstream effects that are relevant to its therapeutic or research applications .
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(2-{4-[1-(2-ethoxyethyl)-1,3-benzodiazol-2-yl]piperidin-1-yl}ethyl)phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoate
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C32H46N4O3 |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
2-[4-[2-[4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C32H46N4O3/c1-6-39-22-21-36-28-10-8-7-9-27(28)33-29(36)25-16-19-35(20-17-25)18-15-24-11-13-26(14-12-24)32(4,5)30(38)34-31(2,3)23-37/h7-14,25,37H,6,15-23H2,1-5H3,(H,34,38) |
InChI Key |
CIHLOYIDHSSHSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C(=O)NC(C)(C)CO |
Origin of Product |
United States |
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